5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-3-[1-[(4-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O3/c1-12-18(23-25-26(12)11-13-4-6-15(21)7-5-13)19-22-20(29-24-19)14-8-16(27-2)10-17(9-14)28-3/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMHKGQFYGXETQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC=C(C=C2)F)C3=NOC(=N3)C4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
The biological activity of this compound appears to be linked to its ability to interact with various biological targets. The presence of the triazole and oxadiazole moieties is significant in enhancing its pharmacological properties. Compounds with such structures often exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits antitumor properties . It has been tested against various cancer cell lines, including:
- A549 (lung cancer)
- MCF-7 (breast cancer)
- HL-60 (leukemia)
The compound showed a significant reduction in cell viability across these lines, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.4 | Induction of apoptosis via G2/M arrest |
| MCF-7 | 10.5 | Inhibition of proliferation |
| HL-60 | 8.9 | Cell cycle arrest and apoptosis |
- Induction of Apoptosis : Flow cytometric analysis revealed that the compound induces apoptosis in A549 cells by causing cell cycle arrest at the G2/M phase .
- Inhibition of Proliferation : The compound's structural features facilitate interaction with cellular targets involved in growth signaling pathways, leading to reduced proliferation rates in sensitive cancer cells .
Case Studies
In a notable study conducted by Walid Fayad et al., the compound was screened against multicellular spheroids to evaluate its anticancer efficacy. The results indicated that it effectively penetrated the spheroid model and exhibited potent cytotoxicity .
Additionally, another study highlighted the role of fluorine substitution in enhancing the anticancer activity of similar compounds. The incorporation of fluorine was found to significantly improve metabolic stability and bioavailability .
Scientific Research Applications
Biological Activities
The oxadiazole derivatives are known for a wide range of biological activities. The specific compound has shown promise in several areas:
- Antimicrobial Activity : Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The structural modifications in the compound enhance its efficacy against various bacterial strains. For example, studies have shown that related oxadiazoles possess comparable antibacterial activity to first-line drugs used in clinical settings .
- Antioxidant Properties : The presence of the dimethoxyphenyl group contributes to the antioxidant activity of the compound. This property is crucial for mitigating oxidative stress in biological systems and can be beneficial in preventing diseases associated with oxidative damage .
- Anticancer Potential : Recent studies have evaluated the cytotoxic effects of oxadiazole derivatives on cancer cell lines. The compound has been tested against glioblastoma cells, revealing significant apoptotic effects and potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the oxadiazole ring significantly influence the biological activity of these compounds. For instance:
| Modification | Effect on Activity |
|---|---|
| Dimethoxy groups | Enhance antioxidant and antimicrobial properties |
| Triazole moiety | Contributes to anticancer activity |
| Fluorobenzyl substitution | Increases lipophilicity and bioavailability |
Case Study 1: Antimicrobial Efficacy
A series of synthesized oxadiazoles were tested for their antimicrobial efficacy against various pathogens. The results demonstrated that compounds with similar structural features to 5-(3,5-dimethoxyphenyl)-3-(1-(4-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole exhibited potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Activity
In vitro studies conducted on glioblastoma cell lines revealed that the compound induced significant apoptosis through DNA damage pathways. The findings suggest that this class of compounds could be developed into novel anticancer therapies targeting aggressive tumors .
Chemical Reactions Analysis
Nucleophilic Substitution at the Oxadiazole Ring
The 1,2,4-oxadiazole core demonstrates reactivity at position 3 (C-3) due to electron-deficient characteristics. Key transformations include:
Table 1: Nucleophilic substitution reactions
*Estimated from analogous reactions in . The triazole's methyl group remains inert under these conditions.
Electrophilic Aromatic Substitution
The 3,5-dimethoxyphenyl group undergoes directed electrophilic attacks:
Key observations:
-
Nitration : Selective para-nitration occurs at the activated aromatic ring (sulfuric acid/HNO₃, 0°C) due to methoxy groups' electron-donating effects .
-
Halogenation : Bromine in acetic acid yields mono-brominated products at the ortho position relative to methoxy groups.
Triazole Ring Functionalization
The 1,2,3-triazole moiety participates in copper-free click reactions:
Table 2: Triazole-specific reactions
| Reaction Type | Reagent | Outcome | Notes |
|---|---|---|---|
| Alkylation | 4-Fluorobenzyl bromide | N1-substitution confirmed by NMR | Base-free conditions |
| Metal coordination | Pd(OAc)₂ | Stable Pd-triazole complexes | Catalytic applications |
Reductive Cleavage Reactions
The oxadiazole ring undergoes hydrogenolysis under specific conditions:
-
Catalytic hydrogenation (H₂/Pd-C, EtOH): Cleaves the oxadiazole ring to form a diamide derivative while preserving the triazole.
-
LiAlH₄ reduction : Converts the oxadiazole to a bis-amine compound, though with lower selectivity (≈45% yield) .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl group modifications:
-
Suzuki-Miyaura : Reaction with aryl boronic acids at C-5 of oxadiazole proceeds with [Pd(PPh₃)₄] (80°C, K₂CO₃), achieving 60-85% yields .
-
Buchwald-Hartwig amination : Introduces amino groups at the dimethoxyphenyl ring (Xantphos/Pd₂(dba)₃ system) .
Stability Under Physiological Conditions
Critical for pharmacological applications:
-
Hydrolytic stability : Oxadiazole ring remains intact at pH 7.4 (37°C, 24 h).
-
Oxidative resistance : No decomposition observed with H₂O₂ (5% w/v, 6 h) .
This compound's multifunctional reactivity enables tailored modifications for applications ranging from medicinal chemistry to materials science. Recent advances in one-pot synthesis strategies and catalytic functionalization have significantly expanded its synthetic utility. Continued research focuses on optimizing reaction selectivity and exploring novel cascade transformations leveraging both heterocyclic systems.
Q & A
Q. What are the established synthetic routes for synthesizing this compound?
Methodological Answer: The compound is typically synthesized via cyclization reactions involving triazole and oxadiazole precursors. A common approach involves:
- Step 1: Preparation of the 1,2,3-triazole core through copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 4-fluorobenzyl azide and a propargyl derivative.
- Step 2: Formation of the 1,2,4-oxadiazole ring via cyclization of an amidoxime intermediate with 3,5-dimethoxybenzoyl chloride under reflux in anhydrous DMF .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields the final product (typical yield: 60–75%) .
Q. Table 1: Example Synthetic Conditions
| Step | Reagents/Conditions | Yield | Melting Point (°C) | Reference |
|---|---|---|---|---|
| Triazole formation | CuSO₄·5H₂O, sodium ascorbate, RT, 12h | 70% | 141–143 (intermediate) | |
| Oxadiazole cyclization | DMF, reflux, 18h | 65% | N/A |
Q. How is the structural integrity and purity of the compound confirmed?
Methodological Answer: Analytical techniques are employed sequentially:
- NMR Spectroscopy: ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorobenzyl aromatic protons at δ 7.2–7.5 ppm) .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 434.12) .
- X-ray Crystallography: Resolves stereochemistry and intermolecular interactions (e.g., π-stacking in the triazole ring) .
- Elemental Analysis: Validates C, H, N, and F content (±0.3% theoretical) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer: Key variables for optimization include:
- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol .
- Catalyst Loading: Increasing Cu(I) catalyst concentration (0.2–0.5 equiv) improves triazole formation kinetics but may require post-reaction chelation removal .
- Temperature Control: Reflux (110°C) for oxadiazole formation reduces side products (e.g., open-chain intermediates) .
- Workflow Integration: Use of flow chemistry for azide generation minimizes safety risks and improves reproducibility .
Q. Table 2: Impact of Solvent on Oxadiazole Cyclization
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DMF | 18 | 65 |
| Ethanol | 24 | 45 |
| THF | 36 | 30 |
Q. How do structural modifications (e.g., fluorobenzyl or dimethoxyphenyl groups) influence bioactivity?
Methodological Answer:
- Fluorobenzyl Group: Enhances lipophilicity (logP increase by ~0.5 units), improving membrane permeability. The 4-fluoro substituent also stabilizes aryl-protein interactions via C–F···H bonds .
- 3,5-Dimethoxyphenyl Ring: Electron-donating methoxy groups increase π-density, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Triazole-Oxadiazole Hybridization: Synergistic effects improve metabolic stability (t₁/₂ > 6h in microsomal assays) compared to single-heterocycle analogs .
Q. How can discrepancies in biological activity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls (e.g., staurosporine for IC₅₀ normalization) .
- Solubility Issues: Use co-solvents (e.g., DMSO ≤ 0.1%) to prevent aggregation artifacts. Confirm compound stability via LC-MS during assays .
- Off-Target Effects: Employ orthogonal assays (e.g., SPR for binding affinity vs. cell viability for cytotoxicity) to isolate primary mechanisms .
Q. What computational methods are used to predict the compound’s binding modes?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models interactions with target proteins (e.g., COX-2 or EGFR). The triazole ring often forms H-bonds with catalytic lysine residues .
- MD Simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
- Pharmacophore Modeling: Identifies critical features (e.g., hydrogen bond acceptors at the oxadiazole ring) for lead optimization .
Q. How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
- pH Stability: Incubate in buffers (pH 1.2–7.4) for 24h and quantify degradation via HPLC. The compound shows 90% stability at pH 7.4 but <50% at pH 1.2 (gastric conditions) .
- Metabolic Stability: Use liver microsomes (human/rat) with NADPH cofactor. Half-life (t₁/₂) and intrinsic clearance (Clₐᵤᵣ) are calculated from LC-MS/MS data .
Q. What strategies mitigate toxicity in preclinical development?
Methodological Answer:
- Structural Simplification: Replace the 3,5-dimethoxyphenyl with less metabolically labile groups (e.g., 3-pyridyl) to reduce hepatotoxicity .
- Prodrug Design: Mask the triazole nitrogen with acetyl groups to improve solubility and reduce off-target binding .
- In Silico Toxicity Prediction: Tools like Derek Nexus flag potential mutagenicity (e.g., via triazole ring nitrenium ion formation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
